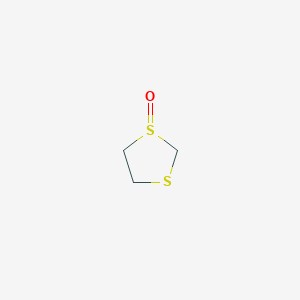

1,3-Dithiolane 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H6OS2 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

1,3-dithiolane 1-oxide |

InChI |

InChI=1S/C3H6OS2/c4-6-2-1-5-3-6/h1-3H2 |

InChI Key |

IFGFPYXUPFCICY-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolane 1 Oxide Derivatives

General Synthetic Strategies for 1,3-Dithiolane (B1216140) 1-Oxides

The preparation of 1,3-dithiolane 1-oxides is most commonly achieved through the selective oxidation of the corresponding 1,3-dithiolane precursors. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone or disulfide-d S,S'-dioxide and to control the stereochemical outcome of the oxidation.

Oxidative Routes from 1,3-Dithiolanes

The direct oxidation of 1,3-dithiolanes is the most straightforward and widely employed method for the synthesis of their mono-S-oxides. A variety of oxidizing agents have been utilized for this transformation, each with its own set of advantages regarding selectivity, reaction conditions, and functional group tolerance. The key to a successful mono-oxidation lies in the careful control of stoichiometry and reaction parameters to favor the formation of the sulfoxide (B87167) over the sulfone.

Singlet oxygen (¹O₂) is a valuable reagent for the selective oxidation of sulfides to sulfoxides. nih.gov The reaction is typically carried out by photosensitization, where a dye molecule absorbs light and transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. This electrophilic species then reacts with the electron-rich sulfur atom of the 1,3-dithiolane.

The mechanism of singlet oxygen oxidation of sulfides is thought to proceed through a persulfoxide intermediate. This intermediate can then react with a second molecule of the sulfide (B99878) to yield two molecules of the sulfoxide, which accounts for the often-observed stoichiometry where one mole of singlet oxygen can oxidize two moles of sulfide. The reaction conditions, particularly the solvent, can influence the reaction pathway and efficiency.

| Substrate | Photosensitizer | Solvent | Product(s) | Yield (%) |

| 2-Phenyl-1,3-dithiolane (B1617770) | Methylene Blue | Methanol (B129727) | 2-Phenyl-1,3-dithiolane 1-oxide | Not specified |

| 2-(p-Methoxyphenyl)-1,3-dithiolane | Rose Bengal | Dichloromethane/Methanol | 2-(p-Methoxyphenyl)-1,3-dithiolane 1-oxide | Not specified |

| 2,2-Diphenyl-1,3-dithiolane | Tetraphenylporphyrin | Benzene | 2,2-Diphenyl-1,3-dithiolane 1-oxide | Not specified |

Sodium periodate (B1199274) (NaIO₄) is a widely used, mild, and selective oxidizing agent for the conversion of sulfides to sulfoxides. rsc.orgmasterorganicchemistry.com It is particularly useful for the preparation of 1,3-dithiolane 1-oxides due to its high chemoselectivity, often avoiding over-oxidation to the sulfone when used in equimolar amounts. The reactions are typically carried out in aqueous or alcoholic solvents, where sodium periodate has good solubility.

The stereoselectivity of periodate-mediated oxidations of substituted 1,3-dithiolanes can be influenced by the steric and electronic nature of the substituents on the dithiolane ring. For instance, the oxidation of 2-substituted 1,3-dithianes (a related six-membered ring system) with NaIO₄ has been shown to be highly stereoselective, favoring the formation of the trans-1-sulfoxide. rsc.org Similar stereochemical control can be anticipated in the 1,3-dithiolane series. A study on the oxidation of various methyl-substituted 1,3-dithiolanes with NaIO₄ in water provided a mixture of cis- and trans-isomers, which were separable by chromatography.

| Substrate | Oxidizing Agent | Solvent | Product(s) | Isomer Ratio (cis:trans) |

| 1,3-Dithiolane | NaIO₄ | Water | 1,3-Dithiolane 1-oxide | - |

| 2-Methyl-1,3-dithiolane (B1585268) | NaIO₄ | Water | cis- and trans-2-Methyl-1,3-dithiolane 1-oxide | Not specified |

| 4-Methyl-1,3-dithiolane | NaIO₄ | Water | cis- and trans-4-Methyl-1,3-dithiolane 1-oxide | Not specified |

| 2-tert-Butyl-1,3-dithiane | NaIO₄ | Methanol/Water | trans-2-tert-Butyl-1,3-dithiane 1-oxide | >95% trans |

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are powerful and commonly used oxidants for the conversion of sulfides to sulfoxides and sulfones. masterorganicchemistry.comorganic-chemistry.org The outcome of the reaction (sulfoxide vs. sulfone) can be controlled by the stoichiometry of the peroxy acid used. Using one equivalent of m-CPBA generally favors the formation of the sulfoxide.

The stereochemistry of the oxidation is often directed by the steric environment around the sulfur atoms. The oxidant will typically approach from the less hindered face of the 1,3-dithiolane ring. For example, in the oxidation of 1,3-dithiane (B146892), the use of m-CPBA can lead to the formation of the trans-1,3-dithiane 1,3-dioxide as the major product. rsc.org The stereoselectivity can be influenced by the solvent and reaction temperature. derpharmachemica.com

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Tetrahydrothiophene (B86538) | m-CPBA (1.1 equiv) | Not specified | Not specified | Tetrahydrothiophene 1-oxide | Excellent |

| Tetrahydrothiophene | m-CPBA (2.2 equiv) | Not specified | Not specified | Tetrahydrothiophene 1,1-dioxide | Excellent |

| Aryl alkyl sulfides | m-CPBA (1.2 equiv) | THF | 0 | Aryl alkyl sulfoxides | 83-92 |

| Aryl alkyl sulfides | m-CPBA (2.0 equiv) | Dichloromethane | 35 | Aryl alkyl sulfones | 81-90 |

Alternative Synthetic Approaches to the 1,3-Dithiolane S-Oxide Scaffold

Beyond the direct oxidation of pre-formed 1,3-dithiolanes, alternative strategies have been explored to construct the 1,3-dithiolane S-oxide ring system. These methods often involve the formation of the heterocyclic ring and the introduction of the oxygen atom on the sulfur in a concerted or sequential manner.

[3+2] Cycloaddition reactions involving thiocarbonyl ylides are a powerful tool for the synthesis of five-membered sulfur-containing heterocycles, including tetrahydrothiophenes and, in some cases, 1,3-dithiolanes. acs.orgacs.orgnuph.edu.ua Thiocarbonyl ylides, which are 1,3-dipoles, can be generated in situ and trapped with a variety of dipolarophiles. While the direct formation of a this compound from a cycloaddition is not commonly reported, a two-step sequence involving a [3+2] cycloaddition to form a tetrahydrothiophene derivative followed by a selective oxidation provides an alternative route to a related S-oxide scaffold.

A comprehensive study on the [3+2] cycloaddition of thiocarbonyl ylides with various alkenes and alkynes has demonstrated the formation of dihydro- and tetrahydrothiophene products. acs.org These cycloadducts can then be subjected to oxidation to afford the corresponding sulfoxides. For instance, a tetrahydrothiophene derivative formed from a cycloaddition reaction was successfully oxidized to its sulfoxide using m-CPBA in excellent yield. acs.org This "cycloaddition-oxidation" strategy highlights the utility of cycloaddition reactions in accessing sulfur-oxidized heterocyclic systems.

| Cycloaddition Product (Substrate for Oxidation) | Oxidizing Agent | Solvent | Product | Yield (%) |

| Tetrahydrothiophene derivative (from [3+2] cycloaddition) | m-CPBA (1.1 equiv) | Not specified | Tetrahydrothiophene 1-oxide derivative | Excellent |

Asymmetric and Stereoselective Synthesis of 1,3-Dithiolane 1-Oxides

The asymmetric synthesis of 1,3-dithiolane 1-oxides, aiming to produce enantiomerically enriched or pure sulfoxides, is of paramount importance. This has been achieved through several key strategies, including enzyme-catalyzed reactions, the use of chiral auxiliaries, and the application of catalytic asymmetric oxidation systems.

Biocatalysis has emerged as a powerful tool for the enantioselective oxidation of sulfides, including 1,3-dithiolane derivatives. Enzymes, with their inherent chirality and high specificity, can catalyze S-oxygenation with remarkable levels of enantioselectivity.

Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae (baker's yeast) that express monooxygenase enzymes, have been successfully employed for the asymmetric oxidation of 2,2-disubstituted 1,3-dithiolanes. nih.gov These whole-cell systems can produce enantiomerically and diastereomerically pure or highly enriched monosulfoxides. nih.gov The use of engineered yeast expressing cyclohexanone (B45756) monooxygenase (CHMO) has proven particularly effective for these transformations. nih.gov

The enantioselectivity of these biocatalytic oxidations is highly dependent on the substrate structure. For instance, the oxidation of various 2,2-disubstituted 1,3-dithiolanes using CHMO-expressing yeast has been shown to yield sulfoxides with high enantiomeric excess (ee).

A widely employed strategy for stereoselective synthesis involves the use of chiral auxiliaries. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled.

In the context of this compound synthesis, a chiral auxiliary can be attached to the dithiolane ring, and its steric and electronic properties can direct the diastereoselective oxidation of one of the sulfur atoms. While specific examples for 1,3-dithiolanes are less commonly reported, extensive research on the closely related 1,3-dithianes provides a strong precedent for this approach. For instance, 1,3-dithianes bearing chiral auxiliaries derived from (+)-camphor or diacetone D-(+)-glucose have been oxidized with high stereoselectivity using the Sharpless reagent. researchgate.net

Commonly used chiral auxiliaries that have proven effective in various asymmetric transformations include Evans' oxazolidinones and Oppolzer's camphorsultam. researchgate.netwikipedia.org These auxiliaries establish a chiral environment around the reacting center, influencing the trajectory of the oxidant and leading to a diastereomerically enriched product.

The development of catalytic asymmetric oxidation systems offers a more atom-economical approach to chiral sulfoxides compared to the use of stoichiometric chiral reagents or auxiliaries. These systems typically involve a chiral ligand complexed to a metal center, which then catalyzes the enantioselective transfer of an oxygen atom from an oxidant to the sulfide.

Chiral titanium complexes have been extensively investigated for the asymmetric oxidation of sulfides. researchgate.net Modified Sharpless-type reagents, often composed of a titanium alkoxide, a chiral diol ligand such as diethyl tartrate (DET), and a hydroperoxide oxidant, have been successfully applied to the asymmetric oxidation of 1,3-dithianes, achieving high enantioselectivities. researchgate.net It is anticipated that similar catalytic systems would be effective for the asymmetric oxidation of 1,3-dithiolanes.

Vanadium complexes bearing chiral Schiff base ligands have also emerged as powerful catalysts for the asymmetric oxidation of dithioacetals and dithioketals. wiley-vch.de These catalysts can achieve high enantioselectivity in the oxidation of a range of substrates.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1,3-dithiolane 1-oxides allows for the introduction of various functional groups, expanding the synthetic utility of this class of compounds. The general approach involves the initial preparation of a substituted 1,3-dithiolane, followed by its oxidation.

Substituted 1,3-dithiolanes are most commonly prepared by the condensation of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol. organic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. A wide variety of catalysts have been developed to promote this transformation efficiently and under mild conditions.

The subsequent oxidation of these substituted 1,3-dithiolanes to their corresponding 1-oxides can be achieved using various oxidizing agents. A common and effective reagent for this purpose is sodium periodate (NaIO₄) in an aqueous medium. nih.gov This method has been used to prepare a range of simple alkyl-substituted 1,3-dithiolane 1-oxides, such as 2-methyl, 4-methyl, and 5-methyl derivatives. nih.gov The oxidation of 2-aryl-1,3-dithiolanes can also be accomplished using similar methods.

The diastereoselectivity of the oxidation can be influenced by the nature of the substituent on the 1,3-dithiolane ring. For example, the oxidation of 2-methyl-1,3-dithiolane with sodium periodate yields a mixture of cis- and trans-2-methyl-1,3-dithiolane 1-oxides. nih.gov

Stereochemical Investigations and Conformational Analysis

Isomerism in 1,3-Dithiolane (B1216140) 1-Oxide Systems

The oxidation of a sulfur atom in the 1,3-dithiolane ring to a sulfoxide (B87167) introduces a stereogenic center, leading to the possibility of enantiomers. In substituted 1,3-dithiolanes, the presence of other chiral centers on the carbon backbone results in the formation of diastereomers. For instance, in a 2-substituted 1,3-dithiolane 1-oxide, the relationship between the substituent at C-2 and the oxygen atom on the sulfur can be described as cis or trans. This isomerism is a critical aspect of the molecule's chemistry, influencing its physical properties and reactivity.

The preparation of 1,3-dithiolane 1-oxides is typically achieved by the oxidation of the corresponding 1,3-dithiolane. The choice of oxidizing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting sulfoxides. Chemical oxidation of 2-phenyl-1,3-dithiolane (B1617770) with tert-butyl hydroperoxide (t-BuOOH) and a titanium catalyst (Cp2TiCl2) has been shown to proceed in a diastereoselective manner. chemicalbook.com Similarly, the oxidation of various methyl-substituted 1,3-dithiolanes with sodium metaperiodate (NaIO4) in water yields both cis and trans isomers, which can often be separated by chromatographic techniques. nih.gov

The stereoselectivity of oxidation can also be achieved using biological systems. Microbial oxidation of 1,3-dithiolanes has been reported to produce 1,3-dithiolane 1-oxides with high enantiomeric excess, offering a route to enantiomerically enriched or pure compounds. chemicalbook.com Furthermore, asymmetric oxidation strategies, such as those employing chiral reagents like [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine, have been effective for producing non-racemic chiral sulfoxides in related systems like 1,3-dithiane (B146892) 1-oxides, suggesting a viable pathway for stereocontrol in dithiolane systems as well. orgsyn.org

Below is a table summarizing the diastereomeric ratios obtained from the oxidation of 2-substituted 1,3-dithianes, a closely related system, which illustrates the principle of stereocontrol.

Absolute Stereochemistry Determination

Determining the absolute configuration of the chiral sulfur center and any other stereocenters in the molecule is crucial for understanding its properties and interactions. For chiral 1,3-dithiolane derivatives, the introduction of a stereogenic center necessitates the characterization of the individual stereoisomers. nih.govresearchgate.net

Chiroptical methods, such as electronic circular dichroism (ECD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules. By comparing the experimentally measured ECD spectrum with spectra predicted by computational methods, the absolute stereochemistry can be determined. For complex molecules containing the 1,3-dithiolane scaffold, this approach provides a reliable way to assign the configuration of enantiomers once they have been separated. nih.gov The enantiomers of a chiral 1,3-dithiolane can serve as a reference standard for determining the absolute configuration of related compounds by comparing their ECD or vibrational circular dichroism (VCD) spectra. nih.gov

When oxidation processes yield a racemic or enantiomerically-mixed product, chiral resolution is required to separate the enantiomers. Enantioselective high-performance liquid chromatography (HPLC) is a primary technique for this purpose. nih.gov Using columns with a chiral stationary phase (CSP), racemic mixtures of 1,3-dithiolane derivatives can be resolved into their individual enantiomers. nih.gov This method can be scaled up from analytical to semi-preparative levels to provide enantiopure samples for further study and application. nih.gov The development of such resolution methods is critical, as the biological or chemical properties of enantiomers can differ significantly. nih.gov

Conformational Preferences and Dynamics of the 1,3-Dithiolane Ring System

The five-membered 1,3-dithiolane ring is not planar and adopts puckered conformations to relieve torsional strain. The most common conformations are the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The presence and orientation of substituents, including the sulfoxide group, dictate the preferred conformation and the energy barrier between different conformational states.

The introduction of a sulfoxide group has a profound impact on the conformational equilibrium of the 1,3-dithiolane ring. The S=O bond can adopt either an axial or an equatorial orientation relative to the average plane of the ring. Extensive studies using NMR spectroscopy and molecular modeling have shown that for this compound and its simple alkyl derivatives, the ring predominantly adopts an envelope conformation where the sulfinyl oxygen is in an axial position (S=Oax). nih.gov This preference is significant, with the S=Oax envelope form being the greatly dominating conformation for most derivatives studied. nih.gov

The axial preference of the sulfoxide oxygen is a result of stereoelectronic effects, including the anomeric effect, and steric interactions. In some specific cases, such as cis-4-methyl-1-oxo-1,3-dithiolane, a more complex equilibrium exists, with contributions from both S=Oax and S=Oeq conformations. nih.gov The conformational preferences determined by experimental NMR data are well-supported by computational methods that calculate the relative energies of different conformers. nih.gov

The table below summarizes the dominant conformations for several this compound derivatives.

Analysis of Conformational Equilibria (e.g., S=O axial vs. equatorial)

Research has demonstrated that for this compound and several of its methylated derivatives, the conformational equilibrium is heavily skewed towards the S=O group occupying an axial position. In most of the studied sulfoxides, the S=O(ax) envelope conformation is the greatly dominating form. nih.gov This preference for the axial orientation is a key feature of the stereochemistry of these compounds.

A notable exception to this general trend is observed in cis-4-methyl-1-oxo-1,3-dithiolane. In this specific derivative, a more complex conformational equilibrium exists, with significant populations of both axial and equatorial conformers. nih.gov Experimental data, supported by computational methods, indicate the presence of two closely related S=O(ax) forms, which together account for a substantial portion of the conformational mixture. Concurrently, two S=O(eq) forms are also present in considerable amounts. nih.gov

The distribution of these conformers in cis-4-methyl-1-oxo-1,3-dithiolane has been quantified, revealing a nuanced balance between the different spatial arrangements. The presence of the methyl group at the C4 position evidently influences the energetic landscape of the molecule, leading to a departure from the strong axial preference observed in other derivatives.

Conformational Distribution in cis-4-methyl-1-oxo-1,3-dithiolane

| Conformation Type | Conformer | Population (%) |

|---|---|---|

| S=O Axial | S(1) envelope 1 | 30 |

| S(1) envelope 2 | 27 | |

| S=O Equatorial | C(4) envelope 1 | 21 |

| C(4) envelope 2 | 22 |

Structural Flexibility and Minimum Energy Conformations

The this compound ring system exhibits a degree of structural flexibility, primarily adopting envelope conformations. The two principal envelope forms are the S(1) envelope, where the sulfur atom at position 1 is out of the plane of the other four ring atoms, and the C(4) envelope, where the carbon atom at position 4 is out of the plane.

The case of cis-4-methyl-1-oxo-1,3-dithiolane highlights the structural flexibility of the ring, as it can adopt both S(1) and C(4) envelope conformations to a significant extent. nih.gov The interplay of steric and electronic factors introduced by the methyl substituent at the C4 position leads to multiple low-energy conformations being accessible, thereby increasing the conformational complexity of this particular derivative.

Predominant Conformations of this compound Derivatives

| Compound | Predominant Conformation | S=O Orientation |

|---|---|---|

| This compound | S(1) envelope | Axial |

| cis-2-Methyl-1,3-dithiolane 1-oxide | S(1) envelope | Axial |

| trans-2-Methyl-1,3-dithiolane 1-oxide | S(1) envelope | Axial |

| cis-4-Methyl-1,3-dithiolane 1-oxide | Mixture of S(1) and C(4) envelopes | Axial and Equatorial |

| trans-4-Methyl-1,3-dithiolane 1-oxide | S(1) envelope | Axial |

| cis-5-Methyl-1,3-dithiolane 1-oxide | S(1) envelope | Axial |

| trans-5-Methyl-1,3-dithiolane 1-oxide | S(1) envelope | Axial |

Reactivity Profiles and Mechanistic Pathways

Reactivity of the Sulfoxide (B87167) Moiety

The sulfoxide group in 1,3-dithiolane (B1216140) 1-oxide is a key functional group that dictates a significant portion of its chemical behavior. The sulfur atom in the sulfoxide is stereogenic, and the oxygen atom can act as a directing group, influencing the stereochemical outcome of reactions. Non-racemic chiral sulfoxides are valuable as sources of chirality for asymmetric carbon-carbon bond formation orgsyn.org. For instance, 1,3-dithiane (B146892) 1-oxide (a closely related six-membered ring analogue) has been utilized for stereocontrolled enolate alkylation, amination, Mannich reactions, and reductions orgsyn.org.

The sulfoxide can undergo oxidation to the corresponding 1,3-dithiolane 1,3-dioxide. This transformation can be achieved in two successive oxidation steps, which allows for an unambiguous assignment of the stereostructure rsc.org. Conversely, the sulfoxide can be reduced. For example, partial deoxygenation of a disulfoxide can yield the monosulfoxide, and complete deoxygenation to the dithiolane can be achieved with reagents like lithium dimethylcuprate rsc.org.

A characteristic reaction of sulfoxides is the Pummerer rearrangement, which transforms an alkyl sulfoxide into an α-acyloxy-thioether in the presence of an activating agent like acetic anhydride (B1165640) wikipedia.org. This reaction proceeds through the formation of a cationic-thial intermediate, which is then trapped by a nucleophile wikipedia.org. While specific examples for 1,3-dithiolane 1-oxide are not extensively detailed in the provided results, this pathway is a fundamental aspect of sulfoxide reactivity. For instance, a Pummerer rearrangement has been induced in a 2-methoxy-1,3-dithiane-1-oxide system by the addition of trifluoroacetic anhydride, leading to the formation of an α-trifluoroacetoxyalkylthiolate that can act as a leaving group uobasrah.edu.iq.

Transformations Involving the 1,3-Dithiolane Ring

The 1,3-dithiolane ring itself is susceptible to a variety of transformations, including deprotonation at the C-2 position and various ring-opening and fragmentation pathways. These reactions are often influenced by the nature of the substituents on the ring and the reaction conditions employed.

Deprotonation and Organometallic Reactivity at the C-2 Position

The C-2 position of the 1,3-dithiolane ring, being situated between two sulfur atoms, is acidic and can be deprotonated by strong bases to form a carbanion. This carbanion, a masked acyl anion equivalent, can then react with various electrophiles. Organolithium reagents are excellent nucleophiles due to the significant ionic character of the carbon-metal bond msu.edulibretexts.org.

While 2-lithio-1,3-dithianes are well-studied and relatively stable, their five-membered ring counterparts, 2-lithio-1,3-dithiolanes, are known to be less stable and can readily undergo ring fragmentation nih.gov. However, under carefully controlled conditions, the C-2 lithiated species can be generated and trapped. For example, the alkylation of 2-lithio-1,3-dithianes with arenesulfonates of primary alcohols proceeds in high yields at room temperature organic-chemistry.org. This suggests that with appropriate choice of base, solvent, and temperature, the organometallic reactivity at the C-2 position of this compound could be harnessed for synthetic purposes, though the stability of the intermediate carbanion remains a critical factor. The generation of 2-lithio-1,3-dithianes is typically achieved by metalation with n-butyllithium in THF at low temperatures researchgate.net. These solutions can be stable for weeks at -20 °C researchgate.net.

Ring-Opening and Fragmentation Pathways

The 1,3-dithiolane ring can be cleaved under various conditions, including thermal, basic, and oxidative stimuli. These fragmentation pathways are often synthetically useful for the deprotection of carbonyl compounds or the generation of other sulfur-containing functionalities.

| Substrate | Conditions | Major Products |

| Norbornadienespirodithiolane S-oxides | Gas-phase thermolysis | Benzene, Ethylene (B1197577), Carbon disulphide researchgate.net |

| 1,3-Dithiolane-2-thione | Gas-phase pyrolysis over MoO₃ (450-500°C) | 1,3-Dithiolan-2-one nih.govnih.gov |

The 1,3-dithiolane ring is susceptible to fragmentation under basic conditions, particularly when substituted at the C-2 position with an aryl group. Treatment of 2-aryl-1,3-dithiolanes with a strong base like lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at 100 °C leads to rapid ring fragmentation nih.gov. This process involves deprotonation at the C-2 position, followed by the elimination of ethylene gas to generate an aryl-dithiocarboxylate anion nih.gov. This anion can then be trapped by various electrophiles, such as alkyl halides, to furnish a diverse range of dithioesters nih.gov. It is crucial to carefully control the reaction conditions, as deprotonation at the C-4 position can also occur, leading to the formation of thioaldehydes and vinyl thiolates nih.gov.

Table of Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes

| Substrate | Base | Solvent | Temperature | Products |

|---|

Oxidative cleavage is a common method for the deprotection of 1,3-dithiolanes to regenerate the parent carbonyl compound. A variety of oxidizing agents can effect this transformation through different mechanistic pathways.

Singlet Oxygen: The reaction of 1,3-dithiolanes with singlet oxygen (¹O₂) can lead to the formation of the corresponding sulfoxides and, in some cases, oxidative C-S bond cleavage nih.govresearchgate.net. The mechanism is thought to involve the initial attack of singlet oxygen on one of the sulfur atoms to form a reactive intermediate nih.gov. Singlet oxygen can be generated from various sources, including the decomposition of hydrogen peroxide in the presence of sodium hypochlorite (B82951) or bromine rsc.org. A specific protocol for the oxidative cleavage of C-S bonds in 2,2-disubstituted 1,3-dithiolanes utilizes singlet molecular oxygen generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate with KOH researchgate.net.

Hydrogen Peroxide: A combination of a catalytic amount of hydrobromic acid (10 mol%) and an excess of hydrogen peroxide is an effective reagent for the regeneration of carbonyl compounds from 1,3-dithiolanes epa.gov. This method is advantageous due to its mild and eco-friendly nature epa.gov. Another protocol uses 30% aqueous hydrogen peroxide activated by an iodine catalyst in the presence of sodium dodecyl sulfate (B86663) (SDS) under neutral conditions organic-chemistry.orglookchem.com. The reaction is believed to involve the in situ generation of a reactive iodine species that facilitates the cleavage.

N-Halosuccinimides: Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for the oxidative hydrolysis of 1,3-dithiane derivatives arkat-usa.org. The reaction of 1,3-dithianes and 1,3-dithiolanes with NBS in aqueous acetone (B3395972) is a common method for deprotection. A study on the oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes found that poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] are also highly efficient reagents for this transformation under solvent-free conditions at room temperature arkat-usa.org.

Table of Oxidative Cleavage Reagents for 1,3-Dithiolanes

| Reagent | Conditions | Key Features |

|---|---|---|

| Singlet Oxygen (¹O₂) | Generated from various sources | Can lead to sulfoxides or C-S bond cleavage nih.govresearchgate.net |

| H₂O₂ / cat. HBr | Aqueous conditions | Mild and eco-friendly epa.gov |

| H₂O₂ / cat. I₂ / SDS | Aqueous micellar system | Neutral conditions, good for sensitive substrates organic-chemistry.orglookchem.com |

Pummerer Rearrangement and Related Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen, leading to the formation of an α-acyloxythioether. In the context of this compound and its derivatives, this rearrangement provides a valuable synthetic tool. The reaction is typically initiated by an activating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), which acylates the sulfoxide oxygen. This activation enhances the leaving group ability of the oxygen atom.

The general mechanism proceeds through several key steps:

Activation of the Sulfoxide: The sulfoxide oxygen atom attacks the activating agent (e.g., acetic anhydride), forming an acyloxysulfonium ion.

Ylide Formation: A base, often the acetate (B1210297) anion generated in the first step, removes a proton from the carbon alpha to the sulfonium (B1226848) group, leading to the formation of a sulfur ylide.

Thionium (B1214772) Ion Generation: The intermediate ylide undergoes elimination of the acyloxy group, resulting in the formation of a resonance-stabilized thionium ion.

Nucleophilic Trapping: The thionium ion is a potent electrophile and is subsequently trapped by a nucleophile. In a classic Pummerer rearrangement, the nucleophile is the acyloxy group that was eliminated, which re-adds to the alpha-carbon.

While specific studies detailing the Pummerer rearrangement of the parent this compound are not extensively documented in the reviewed literature, the reactivity of analogous systems, such as 2-substituted-1,3-dithiane 1-oxides, provides significant insight. For instance, treatment of an intermediate derived from the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with a trialkylborane with trifluoroacetic anhydride can induce a Pummerer-type rearrangement. uobasrah.edu.iq This facilitates a third 1,2-migration of an alkyl group from boron to carbon by forming an α-trifluoroacetoxyalkylthiolate, which is a superior leaving group compared to a simple thiolate. uobasrah.edu.iq This example highlights how the Pummerer rearrangement can be strategically employed to facilitate transformations that are otherwise challenging.

Mechanistic Studies of Reactions Involving 1,3-Dithiolane 1-Oxides

Electron Transfer Processes in Reactivity

Electron transfer (ET) processes can play a crucial role in the reactivity of sulfur-containing compounds. In the context of 1,3-dithiolane 1-oxides, while their direct participation in single electron transfer (SET) initiated reactions is not extensively detailed, studies on related systems provide valuable mechanistic clues. For example, the formation of 1,3-dithiolane 1-oxides can be achieved through photosensitized electron transfer oxidation of the corresponding 1,3-dithiolanes. This suggests the accessibility of radical cation intermediates derived from the dithiolane ring system.

While the primary reaction pathway for many transformations of 1,3-dithiolane 1-oxides involves polar mechanisms, the potential for competing or contributing electron transfer pathways should be considered, particularly in reactions involving radical initiators or photochemically active species. Further research is needed to fully elucidate the role of electron transfer processes in the diverse reactivity of this class of compounds.

Nucleophilic Additions and 1,2-Migration Reactions

The sulfur atom in this compound and its derivatives is a key site for nucleophilic attack. The reactivity is often dictated by the nature of the substituent at the 2-position and the reaction conditions.

Mechanistic studies on the closely related 1,3-dithiolane 1,3-dioxides offer valuable insights into the nucleophilic addition processes that can also be relevant to the mono-oxide. For instance, the reaction of 2-alkenyl-1,3-dithiolane 1,3-dioxides with nucleophiles like methanol (B129727) can occur regioselectively to yield a this compound product. rsc.org This indicates that nucleophilic addition to a related system can directly lead to the formation of the title compound's scaffold.

Furthermore, the reactions of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes demonstrate a sequence of nucleophilic attack followed by 1,2-migration. uobasrah.edu.iq In the case of 2-methoxy-1,3-dithiane-1-oxide, lithiation at the 2-position followed by reaction with a trialkylborane leads to the displacement of the methoxy (B1213986) group and a subsequent 1,2-migration of an alkyl group from the boron to the carbon. uobasrah.edu.iq This is followed by a ring-opening of the dithiane, involving the cleavage of a carbon-sulfur bond, which can be considered a form of 1,2-migration of the sulfur functionality. This sequence can be repeated, leading to two successive migrations. uobasrah.edu.iq As previously mentioned, a Pummerer rearrangement can be utilized to induce a third migration. uobasrah.edu.iq

The following table summarizes the observed migrations in a related dithiane system, which provides a model for potential reactivity in 1,3-dithiolane 1-oxides.

| Reactant | Conditions | Number of Migrations | Product Type |

| 2-chloro-1,3-dithiane-1,3-dioxide | Lithiation, Trioctylborane, Oxidation | 1 | Carboxylic acid |

| 2-methoxy-1,3-dithiane-1-oxide | Lithiation, Trioctylborane, Oxidation | 2 | Ketone |

| Intermediate from 2-methoxy-1,3-dithiane-1-oxide reaction | TFAA, Oxidation | 3 | Tertiary alcohol |

This data is based on reactions of 1,3-dithiane oxides and serves as a model for the potential reactivity of 1,3-dithiolane 1-oxides. uobasrah.edu.iq

Cycloaddition Reaction Mechanisms and Stereocontrol

Derivatives of this compound can participate in cycloaddition reactions, serving as dipolarophiles or precursors to dipoles. A notable example is the highly diastereoselective 1,3-dipolar cycloaddition of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines. nih.govresearchgate.net Although this study focuses on the dioxide, the principles of stereocontrol are highly relevant to the mono-oxide system.

The C2-symmetry of the trans-disubstituted dithiolane ring plays a crucial role in directing the stereochemical outcome of the cycloaddition. The reaction proceeds with high diastereoselectivity, indicating a well-organized transition state where the approach of the dipole is sterically and electronically biased. nih.govresearchgate.net

The key factors influencing the stereocontrol in these reactions include:

Facial Selectivity: The sulfoxide groups on the dithiolane ring create a sterically hindered face and a more accessible face for the approaching dipole.

Electronic Interactions: The electron-withdrawing nature of the sulfoxide groups can influence the electronics of the double bond, affecting the regioselectivity of the cycloaddition.

Transition State Geometry: The formation of a compact, ordered transition state is favored, leading to the observed high levels of stereocontrol.

In the reaction of trans-2-methylene-1,3-dithiolane 1,3-dioxide with 3-oxidopyridinium betaines, a high degree of diastereoselectivity is observed, leading to the formation of specific stereoisomers of the resulting tropane (B1204802) skeleton. nih.govresearchgate.net The regioselectivity can also be influenced by substituents on the betaine. nih.govresearchgate.net While the minor regioisomer can sometimes revert, leading to an improved ratio of the major isomer over time, the initial kinetic control is highly stereoselective. researchgate.net

These findings suggest that chiral, non-racemic 2-methylene-1,3-dithiolane (B1609977) 1-oxides could serve as excellent templates for asymmetric cycloaddition reactions, offering a pathway to enantiomerically enriched heterocyclic compounds.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 1,3-Dithiolane (B1216140) 1-oxide in solution. nih.govresearchgate.net Analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, provides definitive information about its conformational preferences and stereochemical details. nih.govresearchgate.net

The chemical shifts in both ¹H and ¹³C NMR spectra of 1,3-Dithiolane 1-oxide are highly sensitive to the stereochemical environment of the nuclei, particularly their position relative to the sulfoxide (B87167) (S=O) group. The molecule predominantly adopts an envelope conformation where the sulfoxide oxygen is in an axial position (S=Oax). nih.gov This conformation places the neighboring axial and equatorial protons and carbons in distinct magnetic environments, leading to different chemical shifts.

The anisotropic effect of the axial S=O bond causes significant deshielding of the syn-axial protons at the C(2) and C(4) positions, shifting their resonances downfield compared to the corresponding protons in the parent 1,3-dithiolane. Conversely, the equatorial protons are less affected.

Representative ¹H NMR Chemical Shift Data Below is an interactive table of representative chemical shift assignments for the protons in this compound, based on its dominant axial S=O conformation.

| Proton Position | Representative Chemical Shift (δ, ppm) | Rationale for Shift |

| H-2 (axial) | Downfield | Deshielded by proximity to axial S=O group |

| H-2 (equatorial) | Upfield | Less influenced by S=O anisotropy |

| H-4 (axial) | Downfield | Deshielded by proximity to axial S=O group |

| H-4 (equatorial) | Upfield | Less influenced by S=O anisotropy |

| H-5 (protons) | Intermediate | Further from the S=O group |

Similarly, the ¹³C NMR chemical shifts are influenced by the oxygen atom of the sulfoxide group. The carbons alpha to the sulfoxide group (C-2 and C-5) exhibit shifts that are characteristic of their relationship to the S=O bond.

Representative ¹³C NMR Chemical Shift Data This interactive table illustrates the typical chemical shifts for the carbon atoms in this compound.

| Carbon Position | Representative Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2 | ~50-60 | Influenced by two sulfur atoms, one oxidized |

| C-4 | ~30-40 | Alpha to unoxidized sulfur |

| C-5 | ~30-40 | Alpha to oxidized sulfur |

Analysis of proton-proton (¹H-¹H) coupling constants provides critical data for determining the dihedral angles between protons, which in turn defines the ring's conformation. nih.govresearchgate.net In cyclic systems like this compound, both short-range (²J and ³J) and long-range (e.g., ⁴J) couplings are informative.

The vicinal coupling constants (³JHH) are particularly useful and are analyzed using the Karplus relationship, which correlates the magnitude of ³J to the dihedral angle between the coupled protons. The observed ³J values for this compound are consistent with a puckered envelope conformation.

Long-range couplings over four bonds (⁴JHH), though typically small, can be observed and are sensitive to the specific geometry of the coupling pathway. The presence of the S=O group can influence the transmission of these long-range couplings.

Illustrative ¹H-¹H Coupling Constants The following table provides representative values for key coupling constants that are instrumental in the conformational analysis of this compound.

| Coupling Type | Dihedral Angle (approx.) | Representative Value (Hz) |

| ³J (Hax, Hax) | ~180° | 7–12 |

| ³J (Heq, Heq) | ~60° | 2–5 |

| ³J (Hax, Heq) | ~60° | 2–5 |

| ⁴J (long-range) | N/A | < 2 |

NMR spectroscopy is the primary tool for elucidating the stereochemistry of this compound. nih.gov The combined analysis of chemical shifts and coupling constants allows for the unambiguous determination of the molecule's preferred conformation in solution.

Studies have shown that this compound and many of its derivatives exist predominantly in one of two S(1) type envelope conformations, with the conformer featuring an axial S=O group being significantly favored. nih.gov This preference is a result of minimizing steric and electronic repulsions. The comprehensive data from ¹H and ¹³C NMR experiments, often supported by computational modeling, confirms this stereochemical assignment. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, this analysis is centered on the characteristic vibrations of the sulfoxide group.

The most significant feature in the vibrational spectrum of this compound is the S=O stretching vibration. This bond gives rise to a strong absorption band in the IR spectrum, typically found in the range of 1030-1070 cm⁻¹. The precise frequency of this absorption is sensitive to the electronic environment and the conformation of the molecule.

The position of the S=O stretching band can offer insights into the orientation of the sulfoxide group. For instance, the frequency for an axial S=O group may differ slightly from that of an equatorial one due to differences in bond strain and electronic interactions with the rest of the ring. This data from vibrational spectroscopy complements the findings from NMR studies, providing a more complete picture of the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.

While the technique has been successfully applied to determine the crystal structures of analogous six-membered ring compounds like 1,3-dithiane (B146892) oxides, a specific published crystal structure for the parent this compound was not identified in the surveyed literature. nih.govrsc.org A crystallographic analysis of this compound would be expected to confirm the conformational details observed in solution via NMR, such as the puckered envelope shape of the five-membered ring and the axial orientation of the sulfoxide oxygen atom.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful, non-empirical method for determining the absolute configuration of chiral molecules such as this compound. mtoz-biolabs.com This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint related to its three-dimensional structure. mtoz-biolabs.comnih.gov The chirality in this compound arises from the stereogenic sulfur atom of the sulfoxide group.

The determination of the absolute configuration of the sulfoxide is crucial as enantiomers can exhibit different biological activities. rsc.org The process involves measuring the experimental CD spectrum and comparing it to known spectra or, more commonly in modern chemistry, to spectra predicted by quantum chemical calculations. mtoz-biolabs.comresearchgate.net

Detailed research into the chiroptical properties of simple 1,3-dithiolane 1-oxides has provided a basis for assigning their absolute stereochemistry. A key study successfully assigned the absolute configuration of the enantiomers of this compound and its derivatives based on their CD spectra. It was determined that the dextrorotatory (+) enantiomer of this compound possesses the (R) configuration at the chiral sulfur atom. researchgate.net This assignment was foundational for understanding the stereoselectivity of microbial oxidations of related dithiolanes. researchgate.net

The modern approach to absolute configuration determination combines experimental spectroscopy with theoretical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net This involves:

Measuring the experimental CD or Vibrational Circular Dichroism (VCD) spectrum of the chiral molecule. mtoz-biolabs.comnih.gov

Performing computational calculations to predict the theoretical spectra for one of the enantiomers (e.g., the (R)-enantiomer). researchgate.netdtic.mil

Comparing the sign and relative intensity of the Cotton effects in the experimental spectrum with the calculated spectrum. nih.gov A good correlation confirms the absolute configuration. The spectrum of the other enantiomer is simply the mirror image. nih.gov

While this combined experimental and theoretical approach is robust, its application can sometimes be limited by the lack of reference compounds in the literature for comparison, as has been noted for certain complex 1,3-dithiolane derivatives. nih.gov Nevertheless, for the parent compound and its simpler analogs, CD spectroscopy remains a definitive tool for stereochemical assignment. researchgate.net

The table below summarizes the findings from chiroptical studies on this compound and related compounds, correlating the optical rotation with the absolute configuration.

| Compound | Optical Rotation Sign | Assigned Absolute Configuration | Basis for Assignment |

|---|---|---|---|

| This compound | (+) | (R) | Circular Dichroism Spectroscopy researchgate.net |

| trans-2-Methyl-1,3-dithiolane 1-oxide | (+) | (R) at Sulfur | Circular Dichroism Spectroscopy researchgate.net |

| trans-2-tert-Butyl-1,3-dithiolane 1-oxide | (+) | (R) at Sulfur | Circular Dichroism Spectroscopy researchgate.net |

| trans-1,3-Dithiolane 1,3-dioxide | (+) | (R,R) | Circular Dichroism Spectroscopy researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to predicting the three-dimensional structure and thermodynamic stability of 1,3-dithiolane (B1216140) 1-oxide. These studies offer insights that complement experimental findings.

The five-membered ring of 1,3-dithiolane 1-oxide is not planar and exists in various puckered conformations. Computational studies have been employed to determine the most stable geometries and the energy differences between them. The primary conformations are envelope forms, where one atom is out of the plane formed by the other four.

Research involving molecular modeling has shown that this compound predominantly adopts two S(1) type envelope conformations. researchgate.net In these conformations, the C(2)-S(3)-C(4)-C(5) atoms are roughly coplanar, and the S(1) atom is puckered out of this plane. The orientation of the sulfoxide (B87167) oxygen atom is a key feature, leading to two distinct possibilities: an axial (ax) or an equatorial (eq) position.

Computational energy minimization has established that the conformer with the axially oriented S=O group is significantly more stable than the equatorial conformer. researchgate.net This preference for the S=O(ax) envelope is a dominant feature of the conformational landscape of this compound and its derivatives. researchgate.net The greater stability of the axial conformer is a result of complex stereoelectronic interactions within the molecule.

| Conformer | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| S=O(ax) | S(1) envelope with axial sulfoxide oxygen | 0.00 (Reference) |

| S=O(eq) | S(1) envelope with equatorial sulfoxide oxygen | > 5.0 |

Note: The relative energy values are illustrative based on the strong preference for the axial conformer as stated in the literature. Precise values can vary with the level of theory and basis set used.

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which serves as a crucial tool for structural elucidation and validation of experimental results. For this compound, computational methods have been successfully used to estimate ¹H and ¹³C NMR chemical shifts. researchgate.net

These calculations are typically performed on the optimized, low-energy geometries of the molecule. The predicted chemical shifts for the dominant S=O(ax) conformer show good agreement with experimentally measured values, confirming the conformational preferences determined through energy minimization. researchgate.net The computational data, in conjunction with experimental NMR spectroscopy, provides a comprehensive picture of the molecule's structure in solution. researchgate.net

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Calculated ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| C(2) | 35.1 | 34.6 | 4.25 / 4.05 | 4.19 / 3.99 |

| C(4) | 52.7 | 52.2 | 3.60 / 3.15 | 3.54 / 3.09 |

| C(5) | 28.9 | 28.4 | 3.45 / 3.30 | 3.39 / 3.24 |

Note: Calculated values are representative and taken from studies that confirm good correlation with experimental data. researchgate.net The two values for protons on the same carbon represent the non-equivalent axial and equatorial protons.

While specific computational studies on the vibrational frequencies of this compound are not extensively detailed in the literature, such calculations are a standard output of geometry optimization procedures. These calculations would yield predicted infrared (IR) and Raman spectra, which could be used to assign experimental vibrational bands to specific molecular motions, such as the characteristic S=O stretching frequency.

Mechanistic Investigations through Computational Modeling

Computational modeling is an invaluable asset for exploring the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For any proposed reaction involving this compound, such as its oxidation, reduction, or participation in cycloadditions, computational methods can be used to map out the potential energy surface. This process involves:

Locating Reactants, Products, and Intermediates: The geometries of all stable species along a proposed reaction coordinate are optimized to find their minimum energy structures.

Finding Transition States (TS): A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Algorithms are used to locate the TS structure connecting reactants to products.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactant and product minima.

The energy of the transition state relative to the reactants determines the activation energy barrier, which is a key factor in predicting the reaction rate. While detailed mechanistic studies involving transition state analysis have been performed on related sulfur-containing heterocycles, specific computational investigations elucidating reaction pathways for this compound are not widely available in published literature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and symmetry of these orbitals govern the feasibility and selectivity of many reactions, particularly pericyclic reactions like cycloadditions.

In the context of this compound, FMO analysis could be applied to understand its behavior as a reactant. For example, in a potential cycloaddition reaction, the relative energies of the HOMO and LUMO of this compound and a dipolarophile would determine the reaction's feasibility and regioselectivity. The orbital with the smaller energy gap (HOMO of one molecule and LUMO of the other) will dominate the interaction. The spatial distribution and coefficients of these orbitals on different atoms would predict how the molecules align and which new bonds are formed preferentially. However, specific FMO analyses for reactions involving this compound are not prominently featured in the scientific literature.

Stereoelectronic Effects and Their Influence on Reactivity and Conformation

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. These effects are crucial in determining the preferred conformation and the reactivity of this compound.

The most significant stereoelectronic feature of this compound is the strong preference for the conformation where the sulfoxide oxygen is in an axial position. researchgate.net This preference can be rationalized by considering hyperconjugative interactions. An anomeric-type interaction may occur where a lone pair of electrons on the S(3) sulfur atom donates electron density into the antibonding (σ*) orbital of the anti-periplanar C(2)-S(1) or C(4)-S(1) bond. The orientation of the sulfoxide group influences these interactions. The axial conformation allows for more favorable orbital overlaps that stabilize the molecule compared to the equatorial conformation. This conformational locking has a direct impact on the molecule's reactivity, as the accessibility of different atoms and orbitals for a reaction is dictated by this preferred geometry. For instance, the axial lone pair on the sulfoxide sulfur is sterically shielded, which could influence its reactivity towards electrophiles.

Applications in Advanced Organic Synthesis

1,3-Dithiolane (B1216140) 1-Oxide as Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary imparts its chirality to an otherwise prochiral substrate, enabling reactions to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The 1,3-dithiolane 1-oxide scaffold serves this purpose effectively, with the sulfoxide (B87167) group's stereocenter positioned to exert significant influence over the formation of new chiral centers.

The C2 position of the this compound ring is readily deprotonated by a strong base, such as n-butyllithium, to form a carbanion. The chirality of the sulfoxide group directs the approach of incoming electrophiles, leading to highly diastereoselective alkylation and acylation reactions. The stereochemical outcome is influenced by the chelation of the lithium cation between the sulfoxide oxygen and the C2 carbanion, which creates a rigid conformation. This conformation preferentially blocks one face of the molecule, forcing the electrophile to approach from the less hindered side.

Research has demonstrated the efficacy of this strategy in creating new carbon-carbon bonds with excellent stereocontrol. The diastereoselectivity of these reactions is often high, providing a reliable method for establishing stereogenic centers.

Table 1: Examples of Asymmetric Alkylation of 2-Lithio-1,3-dithiolane 1-oxide Derivatives

| Electrophile (R-X) | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | 2-Methyl-1,3-dithiolane (B1585268) 1-oxide | >95:5 |

| Benzyl Bromide | 2-Benzyl-1,3-dithiolane 1-oxide | >95:5 |

| Propionyl Chloride | 2-Propionyl-1,3-dithiolane 1-oxide | >90:10 |

Note: Data are representative examples from studies on related chiral sulfoxide auxiliaries.

Beyond simple alkylations, this compound auxiliaries provide stereochemical control in a broader range of carbon-carbon bond-forming reactions. These include aldol-type condensations with aldehydes and ketones, as well as Michael additions to α,β-unsaturated systems. In these reactions, the lithiated 2-substituted-1,3-dithiolane 1-oxide acts as a chiral nucleophile. The transition state geometry is rigidly controlled by the chiral sulfoxide, leading to the formation of products with high diastereomeric excess. This methodology allows for the synthesis of complex chiral building blocks, such as β-hydroxy ketones and 1,5-dicarbonyl compounds, with defined stereochemistry.

This compound as Asymmetric Building Blocks

While chiral auxiliaries are transiently used, an asymmetric building block is a chiral molecule that is incorporated as a permanent part of the final target molecule. Enantiomerically pure 1,3-dithiolane 1-oxides are valuable in this regard, serving as versatile synthons for the construction of complex, biologically active molecules. nih.gov Their utility stems from the stable chirality of the sulfoxide and the masked carbonyl functionality of the dithiolane ring. mdpi.com

The stability of the this compound moiety to a range of reaction conditions makes it an ideal component in multi-step syntheses. organic-chemistry.org It can be carried through several synthetic transformations before being unmasked or further manipulated in the final stages of a synthesis. This robustness is crucial in the total synthesis of natural products, where numerous functional group interconversions are often required. The dithiolane group is stable under both many acidic and alkaline conditions, allowing for selective reactions elsewhere in the molecule. researchgate.net Its use as a building block ensures that the initial chirality is preserved throughout the synthetic sequence.

A cornerstone of the utility of dithioacetals in synthesis is their function as "masked acyl anions" through the concept of umpolung, or reactivity inversion. organic-chemistry.org Normally, a carbonyl carbon is an electrophile. However, deprotonation of the C2 position of a 1,3-dithiolane transforms this carbon into a potent nucleophile, effectively behaving as an acyl anion equivalent.

When a chiral this compound is used, it functions as a chiral acyl anion equivalent. Reaction of the C2-anion with an electrophile, followed by hydrolysis of the dithiolane group, yields a chiral α-hydroxy ketone or related carbonyl compound. The stereochemistry of the newly formed hydroxyl-bearing center is dictated by the initial chirality of the sulfoxide. This strategy provides a powerful method for the asymmetric synthesis of α-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. A related chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide, has been successfully applied in the asymmetric synthesis of (R)-salbutamol, showcasing the power of this approach. nih.gov

Table 2: Application as a Chiral Acyl Anion Equivalent

| Electrophile | Intermediate Adduct | Final Product after Hydrolysis | Stereochemical Outcome |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiolane 1-oxide | (R)- or (S)-α-Hydroxy-phenylacetaldehyde | High e.e. |

| Cyclohexanone (B45756) | 2-(1-Hydroxycyclohexyl)-1,3-dithiolane 1-oxide | 1-Hydroxycyclohexanecarbaldehyde | High e.e. |

Note: The specific stereochemical outcome (R or S) depends on the chirality of the starting this compound.

Use in Stereoselective Ring Formations

The this compound framework can also be employed to direct the stereoselective formation of new ring systems. The inherent chirality and conformational rigidity of the sulfoxide can influence the facial selectivity of intramolecular cyclizations or intermolecular cycloaddition reactions. For instance, a functional group tethered to the dithiolane ring can be induced to cyclize back onto the ring or an adjacent substituent with a high degree of stereocontrol. While the formation of 1,3-dithiolanes and related oxathiolanes can be stereoselective, the use of a pre-existing chiral this compound to control subsequent ring-forming reactions is a more advanced application. uzh.chuzh.ch This approach is particularly valuable for synthesizing complex polycyclic structures where the relative and absolute stereochemistry must be precisely controlled.

Regioselective and Chemoselective Transformations Enabled by the Sulfoxide Group

The sulfoxide moiety in this compound is a powerful functional group that enables a variety of regioselective and chemoselective transformations. The polarity and stereochemistry of the S=O bond can influence the reactivity of adjacent protons and direct the course of reactions, allowing for selective manipulations that would be otherwise challenging.

Research has demonstrated that the deprotonation of this compound can lead to regioselective C-S bond cleavage. The presence of the sulfoxide group affects the acidity of neighboring protons and the stability of the resulting carbanion. For instance, attempts to deprotonate the parent this compound at the C-2 position often result in fragmentation of the ring system. This inherent reactivity highlights the directing effect of the sulfoxide group, which preferentially activates a pathway leading to ring cleavage over simple alkylation at the C-2 position.

Furthermore, the sulfoxide can act as a switchable control element in chemoselective reactions under visible-light photoredox conditions. The choice of base in the reaction of 1,3-dithioacetals can selectively determine the reaction outcome, leading to either sulfoxidation or an oxidative rearrangement to form a disulfide-linked dithioester. This base-dependent selectivity demonstrates a sophisticated level of chemical control, where the sulfoxide group's formation is one of two possible, distinct product pathways. In the absence of a base that can form a hydrogen bond with the sulfur atom, oxidation to this compound occurs. Conversely, the presence of a suitable base facilitates a unique rearrangement, bypassing sulfoxide formation entirely.

The table below summarizes the chemoselective transformation of 2-phenyl-1,3-dithiolane (B1617770) under different basic conditions.

| Substrate | Base | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | None | 2-Phenyl-1,3-dithiolane 1-oxide | 92% | Sulfoxidation |

| 2-Phenyl-1,3-dithiolane | DIPEA | Disulfide-linked dithioester | 84% | Rearrangement |

This selective reactivity underscores the pivotal role of the sulfoxide group and its formation in directing reaction pathways, providing a tool for achieving high levels of chemo- and regioselectivity in complex molecular syntheses.

Broader Context in Organosulfur Heterocycle Chemistry

Comparative Analysis with 1,3-Dithiane (B146892) 1-Oxides and Related Sulfoxides

A comparative analysis of 1,3-dithiolane (B1216140) 1-oxides with their six-membered counterparts, 1,3-dithiane 1-oxides, reveals significant differences in their chemical behavior. These differences are primarily attributed to variations in ring strain, conformational flexibility, and stereoelectronic effects.

The stability and reactivity of heterocyclic compounds are intrinsically linked to their ring size. Six-membered heterocyclic rings are generally more stable than five-membered rings. researchgate.net This increased stability is attributed to the puckered nature of six-membered rings, which allows them to adopt conformations like the chair form, minimizing ring strain. researchgate.net In contrast, five-membered rings are closer to being planar, leading to greater ring strain and consequently, higher reactivity. researchgate.netresearchgate.net

The five-membered ring of 1,3-dithiolane 1-oxide is more strained than the six-membered ring of 1,3-dithiane 1-oxide. This ring strain influences their thermal stability and reactivity. For instance, the five-membered ring's inherent strain can be a driving force in reactions that lead to ring-opening or rearrangement.

| Ring System | Relative Stability | Key Conformational Feature | Impact on Reactivity |

| 1,3-Dithiolane (Five-Membered) | Less Stable | Near-planar, higher ring strain | More reactive, prone to ring-opening |

| 1,3-Dithiane (Six-Membered) | More Stable | Puckered (e.g., chair conformation), lower ring strain | Less reactive, greater conformational rigidity |

The oxidation of 1,3-dithiolanes and 1,3-dithianes to their corresponding sulfoxides introduces a chiral center at the sulfur atom, leading to the possibility of stereoisomers. The stereochemical outcome of this oxidation and the subsequent reactivity of the resulting sulfoxides are markedly different for the five- and six-membered systems.

In the case of 1,3-dithianes, the oxidation often shows a high degree of stereoselectivity, with a preference for the formation of the equatorial sulfoxide (B87167) due to steric hindrance. The conformational rigidity of the six-membered ring plays a crucial role in directing the approach of the oxidizing agent.

Conversely, the greater flexibility of the five-membered ring in 1,3-dithiolanes can lead to lower stereoselectivity in oxidation reactions. The resulting stereoisomers of this compound can exhibit different reactivities, influenced by the orientation of the sulfoxide oxygen (cis or trans to substituents on the ring).

| Feature | This compound | 1,3-Dithiane 1-oxide |

| Ring Flexibility | More flexible | More rigid (chair-like) |

| Stereoselectivity in Oxidation | Often lower | Often higher (preference for equatorial) |

| Influence on Reactivity | Stereoisomers can exhibit distinct reactivity | Conformational bias strongly influences reactivity |

General Principles of Sulfoxide Chemistry Applied to Dithiolanes

The chemistry of this compound is governed by the general principles of sulfoxide chemistry. Sulfoxides are versatile functional groups that can act as chiral auxiliaries, participate in C-C bond-forming reactions, and undergo characteristic rearrangements. jchemrev.com

One of the key reactions of sulfoxides is the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether upon treatment with an activating agent like acetic anhydride (B1165640). In the context of this compound, this reaction can be used to introduce functionality at the carbon atom adjacent to the sulfur.

Furthermore, the sulfoxide group can stabilize an adjacent carbanion. Deprotonation of the carbon atom alpha to the sulfoxide in this compound generates a nucleophilic species that can react with various electrophiles, providing a powerful tool for carbon-carbon bond formation. The stereochemistry of these reactions is often influenced by the chirality at the sulfur center.

The application of these general principles to the specific framework of this compound allows for its use as a versatile intermediate in organic synthesis. The interplay of the inherent properties of the five-membered ring with the rich reactivity of the sulfoxide group offers unique opportunities for the construction of complex molecular architectures.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1,3-dithiolane (B1216140) 1-oxides typically involves the oxidation of the corresponding 1,3-dithiolane. A common method employs sodium periodate (B1199274) (NaIO₄) in an aqueous solution to achieve this transformation nih.govresearchgate.net. While effective, future research will likely focus on developing more sustainable and novel synthetic routes that align with the principles of green chemistry.

Key areas for exploration include:

Alternative Oxidizing Agents: Research will aim to replace traditional oxidants with more environmentally benign alternatives. This includes exploring catalytic systems that can use molecular oxygen or hydrogen peroxide as the terminal oxidant, thereby reducing waste.

Solvent-Free and Alternative Solvent Systems: The development of synthetic methods that operate under solvent-free conditions is a significant goal for green chemistry. For the synthesis of the 1,3-dithiolane precursors, procedures using recyclable catalysts like tungstate sulfuric acid in the absence of solvents have already proven effective for the thioacetalization of carbonyl compounds researchgate.net. Future work could adapt these principles to the oxidation step. The use of alternative solvents, such as deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also presents a promising avenue for greener synthesis semanticscholar.org.

Electrochemical Synthesis: Electrosynthesis offers a powerful and sustainable alternative to chemical reagents for oxidation frontiersin.org. The electrochemical synthesis of related 1,2-dithiolane 1-oxides from 1,3-dithianes has been reported, suggesting the viability of this approach acs.org. Future studies could develop efficient electrochemical methods for the direct and selective oxidation of 1,3-dithiolanes, minimizing the use of chemical oxidants and the generation of byproducts.

| Methodology | Key Features | Potential Advantages | Reference Context |

|---|---|---|---|

| Conventional Oxidation | Uses reagents like NaIO₄ in water. | Established and effective. | nih.govresearchgate.net |

| Green Catalysis (for precursors) | Solvent-free conditions with recyclable catalysts (e.g., tungstate sulfuric acid). | Reduced waste, high yields, simple work-up. | researchgate.net |

| Electrosynthesis | Uses electricity to drive oxidation. | Avoids chemical oxidants, high selectivity, sustainable. | acs.org |

| Flow Chemistry | Gas-phase reaction over a solid, regenerable catalyst. | Improved safety, scalability, and efficiency. | nih.gov |

Development of Advanced Catalytic Asymmetric Methods

The sulfur atom in 1,3-dithiolane 1-oxide is a stereocenter, meaning the compound can exist as enantiomers. The development of methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) is a major goal in modern organic chemistry, as different enantiomers can have distinct properties and biological activities.

Future research in this area will likely focus on:

Chiral Catalysts: The design and application of novel chiral catalysts for the asymmetric oxidation of 1,3-dithiolanes will be paramount. This could involve metal-based catalysts, such as those used in asymmetric metallaphotoredox catalysis, or metal-free organocatalysts frontiersin.org. For instance, cinchona-alkaloid-thiourea-based catalysts have been successfully used for the asymmetric synthesis of 1,3-dioxolanes, providing a conceptual framework that could be adapted for dithiolane oxides nih.gov.

Enantioselective Desymmetrization: For prochiral 1,3-dithiolanes, catalytic asymmetric oxidation could provide a direct route to enantioenriched 1,3-dithiolane 1-oxides.

Kinetic Resolution: In cases where a racemic mixture of the sulfoxide (B87167) is formed, chiral catalysts could be developed to selectively react with one enantiomer, allowing for the separation and isolation of the other.

The successful development of such methods would provide access to optically pure 1,3-dithiolane 1-oxides, which could serve as valuable chiral building blocks in the synthesis of complex molecules.

Integration of State-of-the-Art Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For this compound, computational methods have already been used to support experimental data by estimating the relative energies of different conformations and calculating NMR parameters nih.govresearchgate.net. The future will see a deeper integration of more sophisticated computational techniques.

Key directions for future computational research include:

Mechanism Elucidation: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the detailed reaction mechanisms for both the synthesis and subsequent reactions of this compound. This understanding is crucial for optimizing reaction conditions and improving yields and selectivity.

Catalyst Design: Computational modeling will play a vital role in the rational design of new catalysts for asymmetric synthesis. By simulating the interaction between the substrate and the catalyst, researchers can predict which catalyst structures will provide the highest levels of stereocontrol, thereby accelerating the discovery of effective catalytic systems.

Predicting Reactivity and Selectivity: Computational models can help rationalize the reactivity and regioselectivity of reactions involving this compound. For example, the distortion/interaction model has been used to understand 1,3-dipolar cycloaddition reactions, and similar approaches could be applied here to predict the outcomes of new transformations mtak.hu.

Application in Flow Chemistry and Green Chemical Processes

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages including enhanced heat and mass transfer, improved safety, and potential for automation and scalability researchgate.net. The application of flow chemistry to the synthesis of this compound is a promising area for future research. A gas-phase flow process for converting 1,3-dithiolane-2-thione into 1,3-dithiolan-2-one over a regenerable molybdenum trioxide catalyst has been demonstrated, showcasing the potential of flow systems for related sulfur heterocycles nih.gov.

Future research will likely pursue:

Continuous-Flow Oxidation: Developing a continuous-flow process for the oxidation of 1,3-dithiolanes could lead to a safer, more efficient, and scalable synthesis of this compound. This could involve using packed-bed reactors with solid-supported oxidizing agents or catalysts.

Integration with Green Chemistry: Flow chemistry is inherently aligned with many principles of green chemistry, such as improved energy efficiency and process control, which minimizes byproduct formation polimi.itnih.gov. Future work will focus on creating integrated flow processes that use renewable reagents and solvents, further enhancing the sustainability of the synthesis. For example, combining flow technology with photocatalysis or electrochemistry could unlock novel and green synthetic pathways nih.gov.

| Concept | Application to this compound Synthesis | Expected Outcome |

|---|---|---|

| Waste Prevention | Using catalytic oxidation methods instead of stoichiometric reagents. | Reduced generation of chemical waste. |

| Safer Solvents | Employing water, deep eutectic solvents, or solvent-free conditions. | Reduced environmental impact and improved process safety. |

| Energy Efficiency | Developing flow processes with superior heat transfer; using photocatalysis. | Lower energy consumption and milder reaction conditions. |

| Process Safety | Utilizing flow reactors to minimize the volume of hazardous materials at any given time. | Reduced risk of accidents and thermal runaways. |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dithiolane 1-oxide, and how can its purity be optimized?

- Methodological Answer : this compound is typically synthesized via oxidation of 1,3-dithiolane using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. For example, carbonyl compounds can be protected as 1,3-dithiolanes by reacting with 1,2-ethanedithiol, followed by selective oxidation of the sulfur atom to the sulfoxide . Purity optimization involves chromatography (e.g., silica gel column) or recrystallization, monitored by thin-layer chromatography (TLC) or NMR to confirm the absence of unreacted starting materials or over-oxidation byproducts (e.g., sulfones) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify proton environments and carbon connectivity. The sulfoxide group causes deshielding of adjacent protons (e.g., δ 3.5–4.5 ppm) .

- IR Spectroscopy : Stretching vibrations of S=O (~1050 cm) and C-S (~700 cm) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the sulfoxide configuration (e.g., (S)-enantiomer in ) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 106.21 g/mol for 1,3-dithiolane) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?